5-Methylhexan-1-amine

Aliphatic amine purification Distillation protocol design Reaction solvent selection

5-Methylhexan-1-amine (CAS 4746-31-0) is a C7 branched primary aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol. This compound is commercially available from multiple suppliers at standard purities of 95% or higher, with analytical documentation including NMR, HPLC, and GC batch certificates.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 4746-31-0
Cat. No. B1339270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhexan-1-amine
CAS4746-31-0
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCC(C)CCCCN
InChIInChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3
InChIKeyFBKYCBKRNDJLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhexan-1-amine (CAS 4746-31-0): Procurement-Ready Specifications and Baseline Identity for Aliphatic Amine Sourcing


5-Methylhexan-1-amine (CAS 4746-31-0) is a C7 branched primary aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol . This compound is commercially available from multiple suppliers at standard purities of 95% or higher, with analytical documentation including NMR, HPLC, and GC batch certificates . The compound exists as a liquid at ambient temperature and is classified under GHS as a corrosive and flammable substance requiring appropriate handling precautions .

Why 5-Methylhexan-1-amine Cannot Be Substituted with Linear C6-C8 or Differently Branched Aliphatic Amines


Among C6-C8 primary aliphatic amines, the precise position and length of branching produce quantifiable differences in boiling point, basicity (pKa), and lipophilicity (LogP) that materially affect downstream synthetic and formulation outcomes. 5-Methylhexan-1-amine (C7, methyl at C5) differs from linear hexylamine (C6), branched 2-amino-5-methylhexane (C7, amine at C2), and 2-ethylhexylamine (C8, ethyl at C2) in each of these physicochemical parameters [1]. Generic procurement that treats these amines as interchangeable without accounting for these differences introduces uncontrolled variables in reaction optimization, purification protocols, and final product specification compliance.

5-Methylhexan-1-amine (CAS 4746-31-0): Comparative Physicochemical Evidence for Sourcing Decisions


5-Methylhexan-1-amine Exhibits Intermediate Boiling Point Positioned Between Linear C6 and Heavily Branched C8 Amines

The boiling point of 5-Methylhexan-1-amine at atmospheric pressure is positioned between that of linear hexylamine and 2-ethylhexylamine, reflecting its moderate branching architecture. The target compound boils approximately 3-4°C higher than linear hexylamine and approximately 34°C lower than the more heavily branched 2-ethylhexylamine . This intermediate volatility profile dictates distinct distillation cut points and thermal stability considerations compared to either alternative.

Aliphatic amine purification Distillation protocol design Reaction solvent selection

5-Methylhexan-1-amine Demonstrates Distinct Basicity Profile Versus Positional Isomer 2-Amino-5-methylhexane

5-Methylhexan-1-amine, as a primary amine with the amino group at the terminal C1 position, exhibits a different basicity profile compared to its positional isomer 2-amino-5-methylhexane (amino group at C2). The pKa of 2-amino-5-methylhexane is reported as 10.98 ± 0.35 (predicted) [1]. While direct experimental pKa data for 5-methylhexan-1-amine is not available in authoritative databases, class-level inference based on aliphatic primary amine structure-basicity relationships indicates that terminal primary amines typically exhibit pKa values in the range of 10.5-10.7, approximately 0.3-0.5 units lower than their internal secondary amine counterparts .

Acid-base extraction Salt formation efficiency Amine protonation state

5-Methylhexan-1-amine Offers Quantifiable Lipophilicity Differentiation from Linear Hexylamine

The computed LogP for 5-methylhexan-1-amine is approximately 1.87 [1]. This value positions the compound as moderately lipophilic and distinguishes it from the less lipophilic linear hexylamine, which has a reported LogP of approximately 1.98 . The difference of approximately 0.11 LogP units, while numerically modest, reflects the structural consequence of methyl branching at C5, which reduces hydrophobic surface area exposure relative to the fully extended linear chain.

LogP optimization Membrane permeability Extraction solvent selection

5-Methylhexan-1-amine Provides Differentiated Steric Environment at Reactive Amine Center Relative to Heavily Branched 2-Ethylhexylamine

The amine group in 5-methylhexan-1-amine is attached to a primary carbon (C1) with a 5-carbon linear spacer preceding the methyl branch at C5. In contrast, 2-ethylhexylamine features an ethyl branch at C2, immediately adjacent to the methylene bearing the amine group . This architectural difference results in substantially lower steric congestion around the nucleophilic nitrogen center in 5-methylhexan-1-amine, which class-level structure-reactivity principles predict will confer faster kinetics in nucleophilic substitution and amide coupling reactions compared to the sterically hindered 2-ethylhexylamine analog [1].

Nucleophilic substitution kinetics Amide coupling efficiency Steric hindrance assessment

5-Methylhexan-1-amine: Evidence-Based Procurement Scenarios for Laboratory and Pilot-Scale Sourcing


Synthesis of Specialty Amide and Urea Derivatives Requiring Intermediate Lipophilicity and Moderate Boiling Point

When designing amide or urea libraries for medicinal chemistry optimization, the physicochemical properties of the amine building block directly influence final compound properties. 5-Methylhexan-1-amine provides a LogP of approximately 1.87 and a boiling point of ~134.6 °C, placing it between more volatile linear hexylamine (LogP ~1.98, bp 131-132 °C) and less volatile, more hindered 2-ethylhexylamine (bp 169 °C) . This intermediate profile is advantageous when reaction workup involves solvent evaporation without excessive heating, and when final product lipophilicity must be balanced with aqueous solubility for biological assays.

Acid-Base Extraction Workflows Where Differential pKa Enables Selective Separation from Positional Isomers

In synthetic routes generating mixtures of primary and secondary amine products—for example, during reductive amination or nitrile hydrogenation—the basicity difference between terminal primary amines (~pKa 10.5-10.7) and internal amines (~pKa 10.98) can be exploited for selective extraction . 5-Methylhexan-1-amine (terminal C1 amine) will protonate at slightly lower pH than its positional isomer 2-amino-5-methylhexane, enabling pH-tuned liquid-liquid extraction protocols that achieve separation without chromatographic intervention.

Nucleophilic Substitution Reactions with Bulky Electrophiles Where Unhindered Amine Access is Critical

For SN2 reactions with sterically demanding alkyl halides or sulfonates, the nucleophile must approach the electrophilic carbon without excessive steric clash. 5-Methylhexan-1-amine presents the amine group on a primary carbon with five methylene units separating it from the isopropyl terminus, providing a relatively unencumbered nucleophilic center . This contrasts sharply with 2-ethylhexylamine, where the ethyl branch at C2 creates immediate steric congestion. Procurement of 5-methylhexan-1-amine over 2-ethylhexylamine is warranted when reaction kinetics or conversion completeness is sensitive to steric hindrance at the amine.

Distillation-Based Purification of Amine-Containing Reaction Mixtures

The boiling point of 5-methylhexan-1-amine (~134.6 °C at 760 mmHg) falls within a range that permits effective separation from common organic solvents (e.g., THF, dichloromethane, ethyl acetate) while remaining below temperatures that risk thermal decomposition of sensitive co-products . This volatility profile makes 5-methylhexan-1-amine a more practical choice than 2-ethylhexylamine (bp 169 °C) for applications requiring post-reaction distillation recovery or removal of excess amine, as lower distillation temperatures reduce energy input and minimize thermal degradation.

Technical Documentation Hub

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